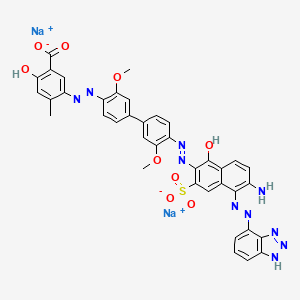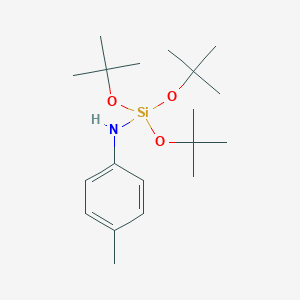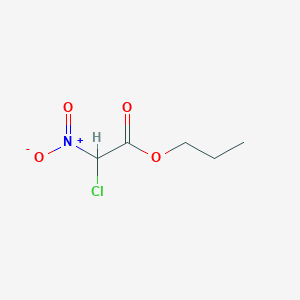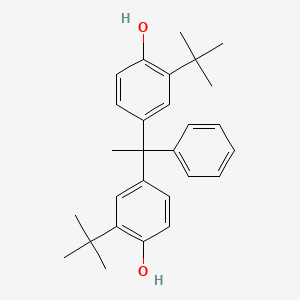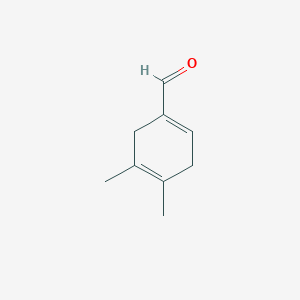
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with two methyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction between a diene and a dienophile under thermal conditions can yield the desired compound. Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized Diels-Alder reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and stringent reaction controls ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity as an aldehyde. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of an aldehyde.
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: An ester derivative with similar reactivity.
Uniqueness: 4,5-Dimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its aldehyde functionality, which imparts distinct reactivity compared to its carboxylic acid and ester counterparts. This makes it particularly valuable in synthetic applications where aldehyde reactivity is desired .
Properties
CAS No. |
82372-64-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4,5-dimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-7-3-4-9(6-10)5-8(7)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
WMJFXQOLIMTQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=CC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
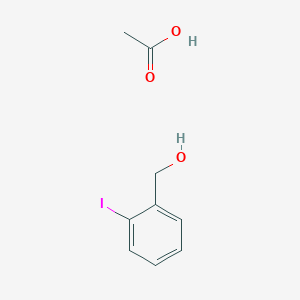
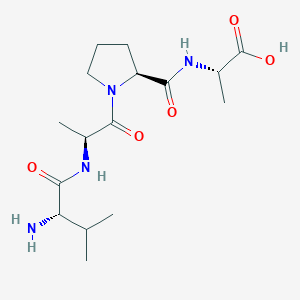
arsanium bromide](/img/structure/B14413822.png)
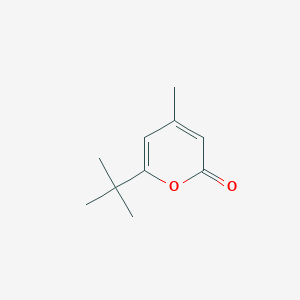
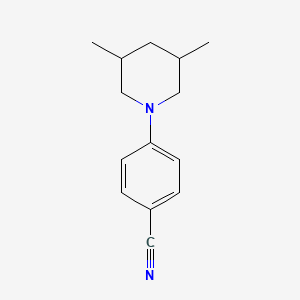
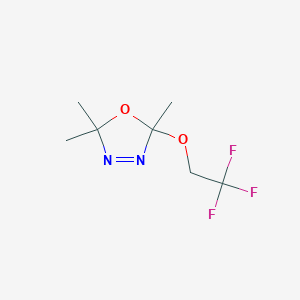
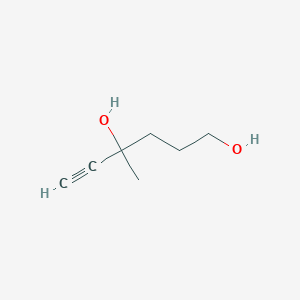
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)
